molecular formula C18H31NO2S B8763920 N-dodecylbenzenesulfonamide

N-dodecylbenzenesulfonamide

Cat. No.: B8763920
M. Wt: 325.5 g/mol
InChI Key: JDFQESJSEKBBIL-UHFFFAOYSA-N
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Description

Historical Trajectories and Contemporary Significance of Alkylbenzenesulfonamide Derivatives in Chemical Science

The journey of alkylbenzenesulfonamide derivatives in chemical science is a compelling narrative of evolving applications and enduring relevance. Their origins can be traced back to the broader discovery and development of sulfonamides in the early 20th century, which were initially celebrated for their groundbreaking antibacterial properties. This seminal discovery catalyzed a vast field of research into compounds containing the sulfonamide group, a versatile chemical moiety consisting of a sulfonyl group bonded to a benzene (B151609) ring and an amide group. The adaptability of this structure, particularly the ease with which various alkyl chains can be attached to the amide nitrogen, has been a key driver of its scientific exploration.

In contemporary chemical science, the importance of alkylbenzenesulfonamide derivatives has expanded significantly beyond their initial medicinal roles. These compounds are now integral to various fields, including materials science, where they function as plasticizers to enhance the flexibility and workability of polymers. Their inherent surfactant characteristics, stemming from the amphiphilic nature of a hydrophobic alkyl chain and a hydrophilic sulfonyl group, are harnessed in numerous industrial applications. Scientists can precisely tune the chemical and physical properties of these derivatives by modifying the alkyl chain length and substituting the benzene ring, leading to specialized uses such as corrosion inhibitors and as crucial intermediates in complex organic syntheses. The continuous investigation into alkylbenzenesulfonamide derivatives continues to reveal novel functionalities, cementing their status as a cornerstone of modern chemical research.

The Unique Role of N-Dodecylbenzenesulfonamide within the Surfactant Class in Academic Contexts

This compound occupies a distinctive niche within the extensive class of surfactants, largely attributable to the specific properties conferred by its N-dodecyl group. Surfactants, in general, are molecules that reduce the surface tension at the interface between different phases, such as liquid-liquid, gas-liquid, or liquid-solid. This is achieved through their characteristic structure comprising a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In this compound, the benzenesulfonamide (B165840) portion serves as the polar head, while the twelve-carbon dodecyl chain constitutes the nonpolar tail.

This particular molecular arrangement sets this compound apart from more conventional anionic surfactants like sodium dodecylbenzenesulfonate. cosoonchem.com The sulfonamide linkage, in contrast to a direct sulfonate group, influences its hydrogen bonding capacity and its responsiveness to changes in pH. cosoonchem.com In academic research, these features make this compound a valuable model compound for investigating the fundamental principles of molecular self-assembly and micelle formation. rjpbcs.comeiu.edu Researchers are particularly interested in how subtle variations in the head group architecture, such as the amide linkage in this compound, impact key surfactant parameters like the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization. rjpbcs.comeiu.edu These studies are pivotal for the rational design of new surfactant systems with customized properties for advanced applications, including emulsion polymerization, nanoparticle synthesis, and as structure-directing agents in the fabrication of mesoporous materials.

Fundamental Research Questions and Objectives Pertaining to this compound

The scientific inquiry into this compound is propelled by a set of fundamental research questions and objectives designed to thoroughly understand its behavior and exploit its potential. A central theme of this research is the elucidation of the structure-property relationships that dictate its performance as a surfactant. Key research questions that are actively being explored include:

How does the sulfonamide headgroup specifically affect the packing of molecules at interfaces and within micelles when compared to other classes of surfactants?

What is the quantitative impact of environmental variables such as temperature, pH, and the presence of electrolytes on the aggregation behavior and phase transitions of this compound in aqueous solutions? eiu.edu

Can this compound serve as a versatile building block or templating agent for the synthesis of novel functional materials with precisely controlled nanostructures?

The primary objectives of ongoing research are to systematically characterize the physicochemical properties of this compound, often through comparative studies with structurally analogous surfactants. rjpbcs.com This involves the use of a suite of analytical techniques, including tensiometry, conductometry, and various spectroscopic and scattering methods, to probe its behavior in solution. Another significant objective is to assess its utility in more complex formulations, such as in mixed surfactant systems or for enhancing the stability of emulsions and foams. The overarching goal is to translate a deep, fundamental understanding of this compound into the design and development of innovative applications across diverse scientific domains, from materials science to the intricate field of colloid and interface science.

Physicochemical Properties of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H31NO2S

Molecular Weight

325.5 g/mol

IUPAC Name

N-dodecylbenzenesulfonamide

InChI

InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-14-17-19-22(20,21)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3

InChI Key

JDFQESJSEKBBIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Advanced Synthetic Strategies for N-Dodecylbenzenesulfonamide and its Analogues

Modern organic synthesis provides a versatile toolkit for the construction of sulfonamides. The focus has shifted from traditional methods to more sophisticated catalytic and environmentally benign approaches that offer higher efficiency and selectivity.

Rhodium-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds, offering a direct and atom-economical route to amines and amides. nih.gov This methodology is particularly valuable for preparing nitrogen-containing fine chemicals. nih.gov Dirhodium-based catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄) and dirhodium(II) espinoate (Rh₂(esp)₂), have demonstrated remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intramolecular and intermolecular amination processes. nih.gov

The synthesis of sulfonamide analogues can be achieved through the insertion of a nitrene, generated from a sulfonyl azide (B81097) or a related precursor, into a C-H bond of an alkane. For the synthesis of this compound, this would conceptually involve the reaction of dodecane (B42187) with a benzenesulfonyl nitrene precursor. The reaction is facilitated by a rhodium catalyst that mediates the selective C-H insertion. While direct C-H amination of simple hydrocarbons can be challenging, the use of specialized catalysts and nitrogen sources has significantly advanced the field. nih.govresearchgate.net For instance, the Rh₂(esp)₂ catalyst is noted for its superior performance in C-H amination chemistry compared to more common tetracarboxylate systems. nih.gov

Table 1: Comparison of Rhodium Catalysts in C-H Amination Reactions

Catalyst Typical Substrate Nitrogen Source Key Advantage
Rh₂(OAc)₄ Activated C-H bonds Sulfonyl azides General applicability
Rh₂(esp)₂ Aliphatic C-H bonds Sulfamate esters High efficiency, low catalyst loading nih.gov

This table provides a generalized comparison of rhodium catalysts used in C-H amination reactions relevant to sulfonamide synthesis.

The principles of green chemistry are increasingly influencing the synthesis of sulfonamides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com A significant advancement in this area is the development of synthetic routes in aqueous media, which avoids the use of volatile and often toxic organic solvents. rsc.org

One environmentally benign method for sulfonamide synthesis involves the reaction of arylsulfonyl chlorides with amino compounds in water under dynamic pH control. rsc.org This approach uses equimolar amounts of reactants and eliminates the need for organic bases. The product can often be isolated by simple filtration after acidification, yielding high purity and excellent yields without extensive purification. rsc.org Another green technique involves the oxyhalogenation of thiols or disulfides using an oxidant like oxone in the presence of a halide source (e.g., KCl, KBr) in water to generate the sulfonyl halide in situ, which can then react with an amine. rsc.org

Microwave-assisted synthesis is another key green chemistry technique that can significantly accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. While specific microwave-assisted syntheses for this compound are not extensively detailed in the literature, the general applicability of this technology to sulfonamide formation is well-established.

Understanding the mechanistic pathways of sulfonamide formation is crucial for reaction optimization. In the context of rhodium-catalyzed C-H amination, the reaction is believed to proceed through the formation of a rhodium-nitrenoid intermediate. This highly reactive species then undergoes insertion into a C-H bond of the alkane substrate. Kinetic studies can help elucidate the rate-determining step and the influence of electronic and steric factors. For example, competition experiments in related amination reactions have shown that electron-rich substrates often react faster, suggesting an electrophilic character of the C-H functionalization step. ibs.re.kr

For the more traditional synthesis from dodecylamine (B51217) and benzenesulfonyl chloride, the mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Kinetic investigations of similar reactions, such as the formation of N-nitrosodimethylamine, have utilized kinetic modeling to validate proposed multi-step mechanisms involving intermediate species. nih.gov

Synthesis of this compound-Incorporated Polymers and Copolymers

This compound and its derivatives can be incorporated into polymer chains to impart specific properties, such as hydrophobicity and surface activity. These functional polymers are synthesized through various polymerization techniques.

Emulsion polymerization is a key industrial process for producing polymer latexes. The emulsifier, or surfactant, plays a critical role by stabilizing monomer droplets and the resulting polymer particles. google.com Anionic surfactants with structures similar to this compound, such as isopropylamine (B41738) dodecyl benzene (B151609) sulfonate, have been successfully used as emulsifiers in the polymerization of vinyl monomers like styrene (B11656) and vinyl acetate. google.com

In such a system, the this compound moiety would act as a reactive surfactant (surfmer) if it contains a polymerizable group (e.g., a vinyl or allyl group attached to the benzene ring). Alternatively, a non-polymerizable derivative can function as a conventional surfactant. The hydrophobic dodecyl and benzene groups orient into the monomer phase, while the polar sulfonamide head group remains in the aqueous phase, stabilizing the emulsion. The choice of emulsifier significantly influences the polymerization process and the final properties of the latex, including particle size and stability. epa.govresearchgate.net

Table 2: Components of a Typical Emulsion Polymerization System

Component Example Function
Monomer Styrene, Methyl Methacrylate Building block of the polymer chain
Continuous Phase Water Dispersing medium
Surfactant/Emulsifier Dodecyl benzene sulfonate derivative google.com Stabilizes monomer droplets and polymer particles

Hydrophobically associating copolymers are water-soluble polymers that contain a small number of hydrophobic groups. In aqueous solution, these hydrophobic moieties can associate to form intermolecular or intramolecular networks, leading to a significant increase in viscosity. kpi.ua

A copolymer incorporating a this compound derivative can be designed by copolymerizing a hydrophilic monomer, such as acrylamide, with a vinyl-functionalized this compound monomer. The long dodecyl chain acts as the hydrophobic sticker. The synthesis is often performed via free-radical polymerization in an aqueous micellar solution. kpi.ua The presence of a surfactant during polymerization can lead to a block-like distribution of the hydrophobic monomers along the polymer chain, which enhances the associating behavior. kpi.ua The resulting polymers exhibit unique rheological properties, where viscosity is highly dependent on concentration, shear rate, and the presence of salts or surfactants. mdpi.com

Advanced Spectroscopic Characterization and Computational Structural Analysis

High-Resolution Spectroscopic Probes for N-Dodecylbenzenesulfonamide Structure

Spectroscopic methods provide critical insights into the molecular framework, from atomic connectivity and conformational preferences in solution to the characteristic vibrations of its functional groups.

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for elucidating the through-bond and through-space correlations that define the molecular structure and conformation of this compound in solution.

Connectivity Assignment: Standard 2D NMR experiments like Correlation Spectroscopy (COSY) are used to establish ¹H-¹H spin-spin coupling networks, allowing for the sequential assignment of protons along the dodecyl chain and within the benzene (B151609) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) ¹H-¹³C couplings. These HMBC correlations are crucial for connecting the dodecyl chain and the phenyl ring to the sulfonamide core.

Conformational Analysis: The flexible nature of the N-dodecyl chain results in a dynamic equilibrium of multiple conformers in solution. Information on the time-averaged conformation can be extracted from Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, which identify protons that are close in space. Analysis of vicinal coupling constants (³J) can also provide information about dihedral angles along the alkyl chain. However, due to rapid conformational exchange rates, the observed NMR spectra typically show time-averaged signals. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to SO₂)~7.8 - 7.9~127.0
Aromatic C-H (meta to SO₂)~7.5 - 7.6~129.0
Aromatic C-H (para to SO₂)~7.5 - 7.6~133.0
Aromatic C (ipso- to SO₂)-~140.0
N-H~5.0 - 6.0 (broad)-
N-CH₂ (C1' of dodecyl)~2.9 - 3.1~45.0
CH₂ (C2' of dodecyl)~1.5 - 1.6~31.9
Internal CH₂ (C3' - C10' of dodecyl)~1.2 - 1.4 (multiplet)~29.0 - 30.0
CH₂ (C11' of dodecyl)~1.2 - 1.4~22.7
Terminal CH₃ (C12' of dodecyl)~0.8 - 0.9~14.1

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic stretching and bending modes of chemical bonds. FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups within this compound.

Sulfonamide Group Vibrations: The sulfonamide moiety gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the infrared spectrum as strong bands. The S-N and C-N stretching vibrations also produce distinct signals.

N-H Vibrations: The N-H stretching vibration of the secondary amide appears as a distinct band in the 3200-3300 cm⁻¹ region. Its position and shape can be indicative of hydrogen bonding in the solid state or in concentrated solutions.

Aromatic and Aliphatic Vibrations: The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The long dodecyl chain is identified by its strong C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch3200 - 3300FTIR, Raman
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Asymmetric Stretch~2925FTIR, Raman
Aliphatic C-H Symmetric Stretch~2855FTIR, Raman
S=O Asymmetric Stretch1330 - 1370FTIR (Strong)
S=O Symmetric Stretch1150 - 1180FTIR (Strong)
Aromatic C=C Stretch1450 - 1600FTIR, Raman
S-N Stretch900 - 950FTIR

High-resolution mass spectrometry provides the exact mass of the parent molecular ion, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the molecule and elucidate its structure by analyzing the resulting product ions.

For aromatic sulfonamides, a characteristic and frequently observed fragmentation pathway involves the rearrangement and subsequent neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov This process is a key diagnostic tool for identifying the sulfonamide core. Other common fragmentation pathways for this compound would include:

Cleavage of the S-N bond.

Benzylic cleavage at the C-S bond.

Fragmentation along the dodecyl alkyl chain, producing a series of daughter ions separated by 14 Da (CH₂).

Interactive Table: Predicted HRMS Fragmentation for this compound (C₁₈H₃₁NO₂S)
IonDescriptionPredicted m/z (Monoisotopic)
[M+H]⁺Protonated Molecular Ion342.2154
[M+Na]⁺Sodiated Molecular Ion364.1973
[M+H - SO₂]⁺Loss of Sulfur Dioxide after rearrangement278.2225
[C₁₂H₂₆N]⁺Cleavage of S-N bond184.2065
[C₆H₅SO₂]⁺Cleavage of S-N bond141.0010

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide exact atomic coordinates, allowing for the calculation of bond lengths, bond angles, and torsion angles.

A crystallographic study would reveal the conformation of the molecule as it exists within the crystal lattice, which is influenced by both intramolecular forces and intermolecular packing effects. Key structural features to be determined would include the geometry around the tetrahedral sulfur atom and the planarity of the benzenesulfonamide (B165840) group. researchgate.net Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds formed between the N-H donor and a sulfonyl oxygen acceptor of an adjacent molecule, which often dictate the supramolecular assembly. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, are powerful for predicting and interpreting the structural and electronic properties of molecules, providing a theoretical framework that complements experimental data.

Density Functional Theory (DFT) has become a standard computational tool for investigating molecular systems. By approximating the solution to the Schrödinger equation, DFT can accurately predict a wide range of molecular properties. nih.goviosrjournals.org

Geometric Optimization and Spectroscopic Prediction: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to find the lowest energy conformation (optimized geometry) of this compound. als-journal.com From this optimized structure, theoretical vibrational frequencies (for FTIR/Raman) and NMR chemical shifts can be calculated. Comparing these predicted spectra with experimental results serves to validate both the experimental assignments and the computational model. researchgate.net

Electronic Structure and Reactivity: DFT provides detailed information about the molecule's electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the electronegative oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack, while the region around the amide proton would show positive potential.

Interactive Table: Properties of this compound Predicted by DFT
Property / DescriptorInformation Provided
Optimized GeometryBond lengths, bond angles, dihedral angles of the lowest energy conformer.
Vibrational FrequenciesPredicted IR and Raman spectra for comparison with experimental data.
NMR Chemical ShiftsPredicted ¹H and ¹³C chemical shifts for structural assignment.
HOMO EnergyCorrelates with ionization potential; indicates electron-donating ability.
LUMO EnergyCorrelates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO GapRelates to chemical reactivity, polarizability, and kinetic stability.
Molecular Electrostatic PotentialMaps electron density to predict sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Conformations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed insights into the dynamic conformations and intermolecular interactions of this compound. While specific MD studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from simulations of closely related molecules, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS).

MD simulations of analogous long-chain alkylbenzene sulfonates reveal a highly dynamic conformational behavior of the dodecyl chain. This aliphatic tail can adopt a multitude of conformations, ranging from extended, linear structures to more compact, folded arrangements. The flexibility of the alkyl chain is a key determinant of the molecule's ability to pack in different environments and to interact with other molecules. The benzene ring and the sulfonamide headgroup are more rigid, serving as an anchor for the flexible tail.

Intermolecular interactions are critical in defining the collective behavior of this compound molecules. In condensed phases, these interactions govern properties such as aggregation, solubility, and interfacial behavior. MD simulations can quantify the various types of non-covalent interactions that this compound can participate in. These include:

Van der Waals Interactions: Predominantly attractive forces arising from temporary fluctuations in electron density. The long dodecyl chains provide a large surface area for these interactions, which are crucial for the self-assembly and packing of the molecules.

Hydrogen Bonding: The sulfonamide group contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (S=O), allowing for the formation of hydrogen bonds with other this compound molecules or with solvent molecules.

π-π Stacking: The benzene rings can interact through π-π stacking, where the electron clouds of adjacent aromatic rings align. This type of interaction contributes to the stability of aggregated structures.

Electrostatic Interactions: The polar sulfonamide headgroup leads to dipole-dipole interactions between molecules.

The interplay of these interactions dictates the supramolecular organization of this compound. In aqueous environments, for instance, it is expected to exhibit amphiphilic behavior, with the hydrophobic dodecyl tails aggregating to minimize contact with water, while the hydrophilic sulfonamide headgroups remain exposed to the aqueous phase, potentially leading to the formation of micelles or other self-assembled structures.

Table 1: Key Intermolecular Interactions in this compound Systems

Interaction TypeParticipating MoietiesRelative StrengthSignificance
Van der WaalsDodecyl chainsModerateMajor contributor to aggregation and packing
Hydrogen BondingSulfonamide group (N-H and S=O)StrongDirectional interaction influencing molecular arrangement
π-π StackingBenzene ringsWeak to ModerateContributes to the stability of aromatic ring packing
Dipole-DipoleSulfonamide headgroupsModerateInfluences the orientation of polar headgroups

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net This approach is particularly valuable for predicting the properties of novel or untested derivatives of this compound, thereby accelerating the design and development of molecules with desired characteristics.

A QSPR model is typically represented by a mathematical equation that correlates a specific property with a set of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The general form of a linear QSPR model can be expressed as:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where:

Property is the physicochemical property of interest (e.g., solubility, melting point, surface activity).

D₁, D₂, ..., Dₙ are the molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients determined from a statistical analysis of a training set of molecules with known properties.

c₀ is the intercept of the model.

The development of a robust QSPR model involves several key steps:

Data Set Preparation: A diverse set of this compound derivatives with accurately measured experimental data for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set using specialized software.

Model Building: Statistical techniques, such as multiple linear regression (MLR), are employed to select the most relevant descriptors and to build a predictive model.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of molecules.

For this compound derivatives, a wide range of molecular descriptors can be utilized to capture the structural variations and their influence on different properties. These descriptors can be broadly categorized as follows:

Table 2: Representative Molecular Descriptors for QSPR Modeling of this compound Derivatives

Descriptor ClassExamplesInformation Encoded
Topological Wiener index, Randić index, Balaban J indexMolecular branching and connectivity
Geometrical Molecular surface area, molecular volume, ovalityThree-dimensional shape and size of the molecule
Quantum-Chemical HOMO/LUMO energies, dipole moment, atomic chargesElectronic structure and reactivity
Constitutional Molecular weight, count of specific atom types or functional groupsBasic molecular composition

By developing and validating QSPR models, it becomes possible to predict the properties of new this compound derivatives in silico, without the need for their synthesis and experimental testing. This predictive capability can significantly guide the rational design of novel compounds with tailored functionalities for specific applications.

Fundamental Interfacial and Supramolecular Chemistry of N Dodecylbenzenesulfonamide

Micellization Behavior and Self-Assembly Phenomena

Detailed experimental studies on the micellization and self-assembly of N-dodecylbenzenesulfonamide are not available in the reviewed literature. The formation of micelles is a hallmark of surfactant behavior, driven by the hydrophobic effect, where amphiphilic molecules aggregate in solution to shield their hydrophobic tails from water. For this compound, this would involve the aggregation of molecules with the dodecylbenzene (B1670861) tails forming a core and the benzenesulfonamide (B165840) headgroups forming the corona exposed to the aqueous environment. However, without experimental data, key parameters of this process remain undetermined.

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. It is a critical parameter for characterizing any surfactant. Techniques such as conductometry, fluorometry, and UV-Vis spectroscopy are standard methods for its determination.

Conductometry: This technique is effective for ionic surfactants, as it detects a change in the slope of conductivity versus concentration at the CMC. For a nonionic or very weakly acidic compound like this compound, this method would likely be ineffective as the formation of neutral micelles would not significantly alter the solution's conductivity.

Fluorometry: This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic micellar core. A distinct change in the probe's fluorescence spectrum upon micelle formation allows for CMC determination. This technique would be theoretically applicable to this compound.

UV-Vis Spectroscopy: This method can be used if the surfactant molecule contains a chromophore near the headgroup, as the electronic environment changes upon aggregation, leading to a shift in the absorption spectrum.

Despite the suitability of these techniques, no studies applying them to determine the CMC of this compound have been identified.

The thermodynamics of micellization describe the energetic drivers of the process, quantified by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values are typically derived from the temperature dependence of the CMC. The kinetics of micelle formation describe the rates at which surfactants associate and dissociate from micelles. No thermodynamic or kinetic data for the micellization of this compound are available in the scientific literature.

The shape and size of surfactant aggregates (e.g., spherical, cylindrical, or vesicular) are governed by the molecular geometry of the surfactant, often predicted by the packing parameter. Characterization techniques like Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), or Transmission Electron Microscopy (TEM) are used to determine these structures. Research on the morphology of aggregates formed by this compound has not been published.

Adsorption Behavior at Interfaces

The adsorption of surfactant molecules at interfaces, such as the air-liquid or liquid-liquid interface, is responsible for the reduction of surface and interfacial tension. This is a primary function of any surfactant.

Adsorption isotherms (e.g., Langmuir, Frumkin) describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at equilibrium. Adsorption kinetics describe the rate at which this equilibrium is reached. No studies containing adsorption isotherm data or kinetic parameters for this compound at any interface were found.

Surfactants reduce interfacial tension by accumulating at the interface and disrupting the cohesive energy between the bulk phase molecules. The this compound molecule possesses a hydrophobic dodecylbenzene tail that would orient away from the aqueous phase and a polar sulfonamide headgroup that would remain in the aqueous phase. This orientation would reduce the free energy of the interface. The efficiency of this process, including the maximum reduction in tension and the concentration required to achieve it, must be determined experimentally. Such data is currently not available for this compound.

Interactions of this compound with Polymers and Other Amphiphiles in Solution

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the interactions of this compound with polymers or other amphiphiles in solution were identified. The available body of research predominantly focuses on structurally related but chemically distinct compounds such as sodium dodecylbenzene sulfonate (SDBS) and dodecylbenzenesulfonic acid (DBSA).

The interactions of these related compounds, which possess sulfonate (-SO₃⁻) or sulfonic acid (-SO₃H) headgroups, are well-documented. For instance, studies have detailed the electrostatic and hydrophobic interactions between sodium dodecylbenzene sulfonate and polymers like poly(N-vinyl pyrrolidone) and polyethylene (B3416737) oxide. dntb.gov.uaresearchgate.net Similarly, the aggregation behavior of dodecylbenzenesulfonic acid and its interactions with polymers have also been investigated. researchgate.netrsc.org

However, this compound possesses a sulfonamide (-SO₂NH-) headgroup, which confers different chemical properties, including different hydrogen bonding capabilities and polarity, compared to the sulfonate or sulfonic acid moieties. These differences mean that the interaction mechanisms with polymers and other amphiphiles would be fundamentally distinct. Extrapolating data from SDBS or DBSA to predict the behavior of this compound would be scientifically inaccurate.

Consequently, due to the absence of specific studies on this compound, a detailed discussion, including research findings and data tables regarding its solution-state interactions with polymers and other amphiphiles, cannot be provided at this time.

Mechanistic Research on Applications in Chemical and Materials Science

Role in Polymerization and Polymer Modification

The unique molecular structure of N-dodecylbenzenesulfonamide allows it to play a dual role in polymerization processes, acting both as a mediator in polymerization reactions and as a functional monomeric unit in the synthesis of specialized polymers.

In the realm of polymer synthesis, surfactants are crucial for emulsion polymerization, a process that yields high-molecular-weight polymers with a rapid polymerization rate. Emulsion polymerization typically involves a water-insoluble monomer, a water-soluble initiator, and a surfactant in an aqueous medium. youtube.com The surfactant, such as an alkyl aryl sulfonate, performs several key functions: it emulsifies the monomer in water, forms micelles that serve as the primary loci for polymerization, and stabilizes the newly formed polymer particles to prevent coagulation. google.com

The mechanism commences with the dispersion of the monomer in water, stabilized by the surfactant, forming monomer droplets. Concurrently, the surfactant molecules aggregate into micelles once their concentration surpasses the critical micelle concentration (CMC). youtube.com A small amount of monomer diffuses from the droplets and is solubilized within these micelles. wikipedia.org Water-soluble initiators generate free radicals in the aqueous phase, which then enter the monomer-swollen micelles and initiate polymerization. youtube.comwikipedia.org Due to the significantly larger total surface area of the micelles compared to the monomer droplets, polymerization predominantly occurs within the micelles. wikipedia.org As the polymer chain grows within a micelle, it transforms into a polymer particle, which is swollen with the monomer that continuously diffuses from the monomer droplets through the aqueous phase. wikipedia.org This process continues until the monomer droplets are depleted. The surfactant molecules adsorb onto the surface of the growing polymer particles, providing electrostatic and/or steric stabilization that prevents their aggregation. wikipedia.org

The use of an anionic surfactant like a lower alkylamine salt of an alkyl aryl sulfonic acid, in conjunction with a nonionic emulsifier, has been shown to be particularly effective in the emulsion polymerization of vinyl monomers, leading to excellent emulsion stability, small particle sizes, and high conversion rates. google.com

Hydrophobically associating polymers (HAPs) are a class of water-soluble polymers that contain a small number of hydrophobic groups along the polymer backbone. In aqueous solutions, these hydrophobic moieties can associate with each other to form intermolecular or intramolecular networks, leading to a significant increase in viscosity. This behavior makes them highly valuable as rheology modifiers in various applications, including enhanced oil recovery.

While direct synthesis of HAPs using this compound as a monomer is a specialized area of research, the principles of incorporating hydrophobic monomers into a hydrophilic polymer backbone are well-established. Typically, a hydrophilic monomer, such as acrylamide, is copolymerized with a small amount of a hydrophobic comonomer. The resulting polymer exhibits unique solution properties due to the association of the hydrophobic side chains.

The introduction of functional monomers, which are special molecules that impart enhanced performance effects to the polymer, is a key strategy in designing advanced polymeric materials. songwon.com These monomers can be tailored to introduce specific functionalities, such as hydrophobicity, charge, or reactive sites for post-polymerization modification. researchgate.netnih.gov In this context, a derivative of this compound, functionalized with a polymerizable group (e.g., a vinyl group), could serve as a functional monomer. Its incorporation into a polymer chain would introduce the long dodecylbenzene (B1670861) group as a hydrophobic side chain, thereby creating a hydrophobically associating polymer. The sulfonamide group could also offer additional functionalities, such as influencing the polymer's solubility and interaction with other components in a formulation.

Interfacial Chemistry in Enhanced Oil Recovery (EOR) Mechanisms

Enhanced oil recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR, in particular, often involves the injection of surfactants and polymers to mobilize trapped oil. This compound and its analogs are key components in these formulations due to their ability to favorably alter the fluid dynamics at the oil-water interface.

A primary mechanism by which surfactants enhance oil recovery is the reduction of interfacial tension (IFT) between the trapped oil and the injected aqueous phase. nih.gov High IFT is a major contributor to the capillary forces that immobilize oil within the porous rock of a reservoir. By significantly lowering the IFT, surfactants reduce these capillary forces, allowing the oil to be displaced and mobilized. nih.gov

Anionic surfactants, including sulfonated compounds, are highly effective at reducing the IFT between oil and water. nih.gov Research has demonstrated that surfactant formulations can lower the IFT by several orders of magnitude. For instance, a study on a polymeric surfactant showed a reduction in IFT from 29 mN/m to 6 mN/m at a concentration of 3500 ppm. nih.gov Another study utilizing a novel non-ionic surfactant reported an IFT reduction from 30 dynes/cm to 14 dynes/cm. mdpi.com The combination of surfactants with other chemical agents, such as nanoparticles, can further enhance IFT reduction. e3s-conferences.org

The table below presents data from a study on the effect of a polymeric surfactant on interfacial tension.

Concentration (ppm)Interfacial Tension (mN/m) in Deionized WaterInterfacial Tension (mN/m) in Diluted Sea Water
02932
20001017
3500612

Data sourced from a study on polymeric surfactants for enhanced oil recovery. nih.gov

In addition to reducing IFT, controlling the viscosity of the injected fluid is critical for efficient oil displacement. Polymer-surfactant (SP) flooding is a widely used EOR technique where a polymer is added to the surfactant solution to increase its viscosity. cetjournal.it This increased viscosity improves the mobility ratio between the injected fluid and the oil, leading to a more stable displacement front and preventing the formation of viscous fingers, which can bypass significant portions of the reservoir.

The interaction between the polymer and the surfactant in an SP system can be complex and synergistic. The presence of a polymer can enhance the effectiveness of the surfactant, and vice versa. Studies have shown that the combination of polymers and surfactants leads to a significant increase in the viscosity of the flooding solution. cetjournal.it For example, one study found that a polymeric surfactant solution exhibited an increase in viscosity from 14 cP at 2000 ppm to 23 cP at 3500 ppm. nih.gov In some cases, the incorporation of surfactants can also improve the temperature resistance of the polymer solution. mdpi.com

The following table illustrates the impact of a polymeric surfactant on the viscosity of the solution.

Concentration (ppm)Viscosity (cP)
200014
350023

Data from a study on a polymeric surfactant for EOR applications. nih.gov

Applications in Nanomaterial Synthesis and Stabilization

The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Surfactants like this compound play a crucial role in these processes, acting as capping agents, stabilizers, and templates for the formation of nanoparticles.

Capping agents are essential in the synthesis of nanoparticles as they adsorb to the surface of the newly formed particles, preventing their overgrowth and aggregation. nih.gov This stabilization is achieved through either electrostatic repulsion or steric hindrance between the capped nanoparticles. The choice of capping agent is critical as it can influence the final size, morphology, and surface properties of the nanomaterials. nih.govscispace.com

In the context of metallic nanoparticle synthesis, surfactants can act as both reducing and stabilizing agents. ucl.ac.uk For instance, in the synthesis of gold and silver nanoparticles, a surfactant can facilitate the reduction of the metal precursor while simultaneously forming a protective layer around the nascent nanoparticles to control their growth and prevent agglomeration. ucl.ac.uk The hydrophobic tails of the surfactant molecules would associate with the nanoparticle surface, while the hydrophilic heads would extend into the solvent, providing colloidal stability.

Furthermore, surfactants are integral to the formation of polymeric nanoparticles through emulsion polymerization. nih.gov In this process, the surfactant stabilizes the monomer droplets and the resulting polymer nanoparticles in the continuous phase. The concentration and type of surfactant can be adjusted to control the size of the synthesized polymeric nanoparticles. nih.gov The use of functional surfactants can also introduce specific surface functionalities to the nanoparticles, making them suitable for a wide range of applications, from drug delivery to biosensing. nih.gov

The table below lists some common capping agents and their roles in nanoparticle synthesis.

Capping Agent TypeStabilization MechanismExamples
Small LigandsElectrostatic/StericCitrate, Amines
PolymersStericPolyvinylpyrrolidone (PVP), Polyethylene (B3416737) glycol (PEG)
SurfactantsElectrostatic/StericSodium dodecyl sulfate (B86663) (SDS), Cetyltrimethylammonium bromide (CTAB)
DendrimersTemplating/StericPoly(amidoamine) (PAMAM)

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Environmental Transformation Pathways and Analytical Chemistry of N Dodecylbenzenesulfonamide

Advanced Analytical Methods for Environmental Detection and Quantification

The accurate measurement of N-dodecylbenzenesulfonamide in environmental samples such as water and soil necessitates the use of sophisticated analytical techniques capable of detecting trace-level concentrations. researchgate.net These methods often involve a sample preparation step to extract and concentrate the analyte from the complex matrix. mdpi.comscispace.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of this compound in environmental samples. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the determination of sulfonamides in aqueous and solid matrices. researchgate.net For the analysis of this compound, a reversed-phase liquid chromatography system is typically employed, often with a C8 or C18 analytical column. shodex.com The mobile phase usually consists of a mixture of an aqueous component (such as water with a buffer) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.net

Sample preparation for LC-MS/MS analysis of water samples often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. scispace.com For soil and sediment samples, an initial extraction with an organic solvent is typically required. researchgate.net

The mass spectrometer is operated in tandem mode (MS/MS), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for this compound. This minimizes the potential for matrix interference and allows for accurate quantification at very low concentrations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of organic pollutants in environmental samples. hpst.cznih.gov However, due to the relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile compound suitable for GC analysis. brjac.com.br Silylation is a common derivatization technique used for this purpose. brjac.com.br

The separation is achieved on a capillary GC column, and the mass spectrometer is used for detection and quantification. oregonstate.edu Similar to LC-MS/MS, GC-MS offers high sensitivity and selectivity, enabling the reliable determination of this compound at trace levels in complex environmental matrices. hpst.cznih.gov

Interactive Data Table: Comparison of Chromatographic Techniques

FeatureLC-MS/MSGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compoundsRequires volatile or derivatized analytes
Derivatization Generally not requiredOften necessary for polar compounds
Sample Throughput Can be high with modern systemsCan be lower due to longer run times
Sensitivity Very high, often in the ng/L to µg/L rangeHigh, but can be limited by derivatization efficiency
Selectivity Excellent due to MS/MS capabilitiesVery good, especially with high-resolution MS

Spectrophotometric and Electrochemical Detection Principles.nih.govmdpi.com

While chromatographic methods are highly advanced, spectrophotometric and electrochemical techniques offer alternative approaches for the detection of this compound, often with advantages in terms of simplicity and cost-effectiveness.

Spectrophotometric Detection:

Spectrophotometric methods are based on the principle of measuring the absorption of light by a colored compound. For the determination of sulfonamides, a common approach involves a color-forming reaction. One such method is based on the interaction of unsubstituted benzene (B151609) sulfonamides with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) at an alkaline pH to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. nih.gov This method is simple and can be used for the determination of total sulfonamide content. Another approach involves the formation of an ion-pair between the anionic surfactant and a cationic dye, followed by extraction and spectrophotometric measurement. semnan.ac.ir

Electrochemical Detection:

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of various environmental pollutants, including surfactants and sulfonamides. nih.govmdpi.comdphen1.com These sensors work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. mdpi.com For instance, a glassy carbon electrode modified with nanomaterials can be used to enhance the electrochemical response towards the target analyte. dphen1.com The detection is based on the electrochemical oxidation or reduction of the this compound molecule at the electrode surface. mdpi.com

Chemical and Photolytic Degradation Mechanisms

In the environment, this compound can be transformed through various chemical and photolytic processes. These degradation mechanisms play a significant role in its environmental persistence and the formation of transformation products.

Photodegradation, or the breakdown of molecules by light, is a key environmental transformation pathway for many organic compounds. The photodegradation of sodium dodecylbenzenesulfonate, a closely related compound, has been studied in the presence of a titanium dioxide (TiO2) photocatalyst. researchgate.netosti.gov The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon irradiation of the TiO2 with UV light. researchgate.netosti.gov

These hydroxyl radicals can attack the this compound molecule, leading to its degradation. The aromatic ring is often the most susceptible part of the molecule to initial attack, leading to its cleavage. researchgate.netosti.gov The alkyl chain is also subject to degradation. The ultimate mineralization of the compound to carbon dioxide and water can occur through this process. researchgate.netosti.gov

The identification of photoproducts is crucial for understanding the degradation pathway. For related compounds, intermediates such as peroxides and aldehydes have been identified. researchgate.net

Oxidative Transformation:

Advanced oxidation processes, such as the electro-Fenton system, can effectively degrade dodecylbenzene (B1670861) sulfonate. consensus.app This process also relies on the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. consensus.app The •OH radicals can attack the C-C bonds in the alkyl chain of the this compound molecule, leading to its fragmentation. consensus.app The aromatic ring can also be oxidized, ultimately leading to the breakdown of the molecule. consensus.app

Hydrolytic Transformation:

Information specifically on the hydrolytic transformation of this compound is limited in the provided search results. However, amides, in general, can undergo hydrolysis under certain conditions (e.g., acidic or basic) to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would likely yield dodecylamine (B51217) and benzenesulfonic acid. The rate of this process in the environment would depend on factors such as pH and temperature.

Biodegradation Mechanisms and Microbial Metabolite Profiling

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the removal of this compound from the environment. hjkxyj.org.cn

The biodegradation of branched-chain dodecylbenzene sulfonates has been studied in Pseudomonas aeruginosa. nih.govresearchgate.net A proposed initial step in the degradation pathway is the desulfonation of the benzene ring, accompanied by hydroxylation. nih.gov This is followed by the oxidation of the alkyl side chain. nih.govresearchgate.net

For sodium dodecyl sulfate (B86663), another related surfactant, the metabolic pathway in Pseudomonas sp. C12B involves the sequential production of 1-dodecanol, dodecanal, and dodecanoic acid. nih.gov This is followed by β-oxidation, a common pathway for the breakdown of fatty acids. nih.gov

Microbial metabolite profiling, often performed using techniques like LC-MS/MS, is essential for identifying the intermediate products of biodegradation. nih.govresearchgate.net This allows for the elucidation of the complete degradation pathway and provides insights into the metabolic capabilities of the microorganisms involved. nih.gov For branched-chain dodecylbenzene sulfonates, hydroxylated derivatives have been identified as key intermediates. nih.gov

Interactive Data Table: Key Biodegradation Steps

StepDescriptionKey Intermediates
Initial Attack Desulfonation and hydroxylation of the benzene ring.Hydroxylated derivatives
Side Chain Oxidation Oxidation of the terminal methyl group of the alkyl chain.Carboxylic acids
β-Oxidation Stepwise shortening of the alkyl chain by two-carbon units.Shorter-chain fatty acids
Ring Cleavage Opening of the aromatic ring.Aliphatic compounds
Mineralization Complete breakdown to carbon dioxide and water.-

Elucidation of Metabolic Pathways and Enzyme Systems in Environmental Microorganisms

The biodegradation of this compound in the environment is anticipated to be initiated by microbial consortia. While specific microorganisms capable of degrading this compound have not been identified in the reviewed literature, bacteria are the primary drivers of the breakdown of related sulfonated surfactants. For linear alkylbenzene sulfonates (LAS), a diverse range of bacteria, including those from the genera Pseudomonas and Comamonas, have been shown to be involved in their degradation. oecd.org

The enzyme systems responsible for these transformations are complex and inducible. In the degradation of sulfophenylcarboxylates (SPCs), which are intermediates in LAS breakdown, Baeyer-Villiger monooxygenases and esterases have been identified as key enzymes in Comamonas testosteroni KF-1. oecd.orgnih.gov These enzymes are involved in the cleavage of the aromatic ring and subsequent metabolism of the resulting products. It is plausible that similar enzymatic machinery could be adapted by microorganisms to act on this compound, although the initial cleavage of the sulfonamide bond would likely require different enzymatic activities, such as amidases or sulfonamidases.

Identification of Biodegradation Intermediates and End Products

The biodegradation of this compound is expected to proceed through a series of intermediate products, culminating in mineralization to carbon dioxide, water, and inorganic forms of nitrogen and sulfur. Based on studies of analogous compounds like dodecyl benzene sulfonate (DBS), the degradation process can be broadly categorized into three main stages: chain-shortening oxidation, ring-opening oxidation of the benzene ring, and the degradation of smaller molecules. nih.govresearchgate.net

Initial oxidation of the dodecyl chain would likely lead to the formation of sulfophenyl carboxylic acids of varying chain lengths. hibiscuspublisher.com In the case of this compound, this would result in N-(carboxyalkyl)benzenesulfonamide intermediates. Subsequent microbial action would target the aromatic ring. For some aromatic sulfonates, this involves hydroxylation of the ring followed by ring cleavage. cler.com

Potential intermediate products from the degradation of the dodecylbenzene moiety, as identified in studies of DBS, could include compounds like 4-sodium sulfophenyldodecanoate, 4-sodium sulfobenzoic acid, and butanedioic acid. nih.gov The ultimate end products of complete biodegradation would be simple inorganic molecules. However, under certain environmental conditions, the degradation may be incomplete, leading to the persistence of some intermediate products.

Table 1: Potential Biodegradation Intermediates of the Dodecylbenzene Moiety

Intermediate CompoundPotential Precursor Step
N-(carboxyalkyl)benzenesulfonamidesβ-oxidation of the dodecyl chain
4-Sulfamoylbenzoic acidOxidation of the alkyl chain to a carboxyl group
CatecholHydroxylation and cleavage of the aromatic ring
Succinic acidFurther metabolism following ring cleavage
Acetic acidFurther metabolism following ring cleavage

This table is hypothetical and based on degradation pathways of structurally similar compounds.

Sorption and Transport Phenomena in Aquatic and Soil Systems

The movement and distribution of this compound in the environment will be significantly influenced by its sorption to soil particles, sediments, and suspended solids. The sorption behavior of related anionic surfactants, such as sodium dodecylbenzene sulfonate (SDBS), has been shown to be dependent on the properties of both the chemical and the environmental matrix. researchgate.netfao.org

Key factors influencing the sorption of these types of compounds include the organic carbon content of the soil or sediment, pH, and the presence of cations. nih.gov For anionic surfactants, sorption is often positively correlated with the organic carbon content, indicating that partitioning into organic matter is a primary mechanism. researchgate.net The hydrophobic dodecyl chain of this compound would be expected to drive this partitioning.

The pH of the surrounding medium can affect the surface charge of both the sorbent material and the compound itself, thereby influencing electrostatic interactions. The presence of multivalent cations, such as Ca²⁺, has been shown to enhance the sorption of some anionic surfactants through the formation of bridges between the negatively charged surfactant and negatively charged soil or sediment surfaces. researchgate.net

The transport of this compound in aquatic systems will be governed by its water solubility and its tendency to sorb to suspended particles. High sorption would lead to its accumulation in sediments, while lower sorption would result in greater mobility in the water column. In soil systems, strong sorption would limit its leaching potential to groundwater, whereas weak sorption would increase the risk of groundwater contamination. The presence of other substances, such as carbon nanotubes, has been shown to affect the transport of SDBS in sediment, suggesting that the environmental context is critical in determining the mobility of these compounds. nih.gov

Table 2: Factors Influencing Sorption and Transport of this compound (Inferred)

FactorInfluence on SorptionInfluence on Transport
High Soil/Sediment Organic Carbon IncreaseDecrease
Presence of Multivalent Cations (e.g., Ca²⁺) IncreaseDecrease
Low pH Variable, depends on surface chargeVariable
High Water Solubility DecreaseIncrease
Presence of Co-contaminants VariableVariable

This table is based on general principles of surfactant sorption and data from related compounds.

Systematic Structure Property Relationship Studies of N Dodecylbenzenesulfonamide Analogues

Rational Design and Synthesis of Structurally Modified N-Dodecylbenzenesulfonamides

The rational design of N-dodecylbenzenesulfonamide analogues is a targeted approach to creating novel molecules with enhanced or specific functionalities. The design process typically focuses on modifying the hydrophobic (alkyl chain) or hydrophilic (sulfonamide and benzene (B151609) ring) portions of the molecule to modulate its self-assembly, interfacial activity, and interaction with other substances. For instance, modifications are designed to alter properties such as solubility, critical micelle concentration (CMC), and binding capabilities for specific applications ranging from detergency to therapeutic agents. nih.govnih.gov

The synthesis of these rationally designed analogues generally follows established principles of organic chemistry, often beginning with the sulfonation of an appropriate alkylbenzene precursor. A common synthetic route involves the reaction of dodecylbenzene (B1670861) with a sulfonating agent like sulfuric acid or chlorosulfonic acid to produce dodecylbenzenesulfonic acid. alfa-chemistry.com This intermediate is then converted to a more reactive species, such as a sulfonyl chloride, which can subsequently be reacted with an amine to form the desired sulfonamide.

Key synthetic steps for creating structurally modified analogues include:

Varying the Alkyl Group: Utilizing different linear or branched alkylbenzenes as starting materials to investigate the effect of chain length and branching.

Introducing Aromatic Substituents: Starting with a substituted benzene ring allows for the introduction of various functional groups (e.g., methyl, hydroxyl, halo groups) at different positions (ortho, meta, para) relative to the sulfonyl group.

Modifying the Amine: Reacting the dodecylbenzenesulfonyl chloride intermediate with different primary or secondary amines to alter the head group of the sulfonamide.

Innovations in synthetic methods, such as the use of novel reagents and transition metal catalysts, have improved the efficiency, selectivity, and yield of these reactions, facilitating the creation of diverse libraries of this compound analogues for structure-activity relationship studies. researchgate.net

Investigation of Alkyl Chain Length Effects on Physicochemical Behavior

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of N-alkylbenzenesulfonamides. The dodecyl (C12) chain in this compound provides a significant hydrophobic character, which is fundamental to its surfactant properties. Systematic studies on analogues with varying alkyl chain lengths (from shorter C8 to longer C18 chains) reveal predictable trends in their behavior. who.intnih.gov

Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases. This has several important consequences:

Solubility: Aqueous solubility tends to decrease with a longer alkyl chain. industrialchemicals.gov.au

Critical Micelle Concentration (CMC): The CMC, which is the concentration at which surfactant molecules begin to form micelles, decreases as the alkyl chain length increases. A longer hydrophobic chain provides a stronger driving force for the molecules to aggregate and remove themselves from the aqueous environment.

Particle Size: In systems where these molecules form nanoparticles or aggregates, an increase in alkyl chain length often leads to a larger mean particle size. nih.govresearchgate.net

Viscosity: For related ionic liquids, viscosity has been shown to increase with the number of carbon atoms in the alkyl chain. researchgate.net

These relationships are crucial for tailoring the properties of N-alkylbenzenesulfonamides for specific uses. For example, a lower CMC is desirable for applications where efficiency at low concentrations is important.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of N-Alkylbenzenesulfonamide Analogues
Alkyl Chain LengthRelative HydrophobicityAqueous Solubility TrendCMC TrendResulting Aggregate Size Trend
Short (e.g., C8)LowerHigherHigherSmaller
Medium (e.g., C12)IntermediateIntermediateIntermediateIntermediate
Long (e.g., C16)HigherLowerLowerLarger

Influence of Aromatic Substitution Patterns on Interfacial Properties

The properties of this compound can also be finely tuned by introducing substituents onto the benzene ring. The position of the dodecyl group relative to the sulfonamide group (ortho, meta, or para) and the presence of other functional groups on the ring can significantly alter the molecule's geometry, polarity, and packing efficiency at interfaces.

Commercial linear alkylbenzene sulfonates (LAS), which are structurally related to this compound, are typically mixtures of phenyl positional isomers. industrialchemicals.gov.auindustrialchemicals.gov.au Studies on these mixtures have shown that properties can vary depending on the isomer distribution. For instance, the attachment point of the long alkyl chain on the benzene ring affects how the molecules arrange themselves at an air-water or oil-water interface. The para-substituted isomer is often sterically preferred and can lead to more ordered packing. industrialchemicals.gov.au

The introduction of additional substituents can have the following effects:

Electron-donating groups (like methyl or methoxy) can alter the electron density of the aromatic ring, potentially influencing its interaction with polar solvents and surfaces.

Steric Hindrance: Bulky substituents near the sulfonamide group can hinder close packing of the molecules at an interface, leading to a less stable film and potentially a higher surface tension.

The rational placement of substituents on the aromatic ring provides a sophisticated tool for controlling the interfacial behavior of these molecules, enabling the design of surfactants with specific adsorption characteristics for applications like emulsification, foaming, and surface wetting. rsc.org

Table 2: Predicted Influence of Aromatic Substitution on Interfacial Properties
Substitution PatternPredicted Effect on Molecular PackingPotential Impact on Interfacial Tension
Para-alkylationAllows for more ordered, denser packingMore effective at lowering interfacial tension
Ortho-alkylationMay cause steric hindrance, leading to looser packingLess effective at lowering interfacial tension
Additional Electron-Withdrawing GroupIncreases head group polarity, may increase area per moleculeVariable; depends on balance with packing efficiency
Additional Electron-Donating GroupSlightly decreases head group polarityVariable; depends on overall molecular geometry

Future Research Directions and Emerging Paradigms

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in N-Dodecylbenzenesulfonamide Research

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of chemical compounds, including this compound. These computational tools can accelerate the discovery and optimization of molecules by predicting their properties and interactions, thereby reducing the time and cost associated with traditional laboratory experimentation. In the context of this compound research, AI and ML can be leveraged to build predictive models for a variety of endpoints.

One key area of application is the prediction of structure-property relationships. By training algorithms on existing data, it is possible to forecast the physicochemical properties of novel derivatives of this compound. For instance, ML models can predict solubility, lipophilicity, and thermal stability based on molecular descriptors. This is particularly valuable in the design of new functional materials where specific physical characteristics are required.

In the realm of environmental science, ML can enhance our understanding of the fate and transport of this compound in various ecosystems. For instance, data-driven models have been developed to predict the adsorption of sulfonamide antibiotics by biochar, demonstrating the potential of ML to forecast the environmental behavior of related compounds. nih.gov By integrating experimental data with advanced modeling techniques, it is possible to improve the accuracy of predictions regarding the environmental impact of this compound. nih.gov

The development of these predictive models relies on the availability of large, high-quality datasets. The table below illustrates the types of data that can be used to train ML models for this compound research.

Data TypeDescriptionPotential Application in Predictive Modeling
Molecular Structure 2D and 3D structural information of this compound and its derivatives.Prediction of physicochemical properties and biological activity.
Spectroscopic Data Data from techniques like NMR, IR, and Mass Spectrometry.Identification of molecular features correlated with specific properties.
Biological Activity Data Results from in vitro and in vivo assays (e.g., antimicrobial, enzymatic inhibition).Development of models to predict the therapeutic potential of new derivatives.
Environmental Data Data on degradation, adsorption, and toxicity in various environmental matrices.Forecasting the environmental fate and impact of the compound.

The integration of AI and ML into this compound research represents a paradigm shift, enabling a more targeted and efficient approach to the design and application of this versatile compound.

Development of Novel this compound-Based Functional Materials

The unique molecular structure of this compound, which combines a long hydrophobic alkyl chain with a polar sulfonamide group, makes it an attractive building block for the development of novel functional materials. Future research in this area is expected to focus on harnessing these features to create materials with tailored properties for a range of applications.

One promising avenue is the use of this compound derivatives as functional components in advanced composites. For example, related compounds like sodium dodecyl benzene (B151609) sulfonate have been used in the electrochemical preparation of functionalized graphene. researchgate.net This suggests that this compound could be similarly employed to modify the surface of nanomaterials, such as carbon nanotubes or graphene, to enhance their dispersibility in various solvents and polymer matrices. The resulting nanocomposites could exhibit improved mechanical, thermal, or electrical properties.

Another area of interest is the development of this compound-based supramolecular assemblies. The amphiphilic nature of the molecule can drive self-assembly into well-defined structures like micelles, vesicles, or liquid crystals in solution. These assemblies can be designed to encapsulate and deliver active molecules, acting as nanocarriers for drugs or other agents. The specific architecture of these supramolecular structures can be tuned by modifying the chemical structure of the this compound molecule.

Furthermore, the sulfonamide group in this compound can act as a versatile anchor for further chemical modifications, allowing for the creation of a wide array of functional polymers. By polymerizing derivatives of this compound, it is possible to create materials with unique properties, such as stimuli-responsive polymers that change their conformation in response to changes in pH, temperature, or ionic strength.

The table below summarizes potential functional materials derived from this compound and their prospective applications.

Functional MaterialPotential ApplicationKey Properties
Surface-Modified Nanomaterials Advanced composites, sensorsEnhanced dispersibility, improved interfacial adhesion
Supramolecular Assemblies Drug delivery, nanotechnologySelf-assembly, encapsulation capabilities
Functional Polymers Smart materials, coatingsStimuli-responsive behavior, tailored surface properties

The exploration of this compound as a platform for new materials is still in its early stages, but the inherent properties of the molecule offer significant potential for innovation in materials science.

Green and Sustainable Chemical Engineering for this compound Production and Application

In line with the growing emphasis on sustainable development, future research will increasingly focus on green and sustainable chemical engineering principles for the production and application of this compound. The goal is to minimize the environmental footprint of this compound throughout its lifecycle, from synthesis to end-of-life.

A key area for improvement is the development of greener synthetic routes. Traditional methods for producing sulfonamides can involve the use of hazardous reagents and solvents. rsc.org Future research will likely explore alternative, more environmentally benign synthesis strategies. This could include the use of biocatalysis, where enzymes are used to carry out specific chemical transformations under mild conditions, reducing energy consumption and waste generation. jddhs.com Another approach is the use of greener solvents, such as water or supercritical fluids, to replace volatile organic compounds. rsc.org A facile and environmentally friendly synthesis of sulfonamides in water has already been described, demonstrating the feasibility of such approaches. rsc.org

The principles of green chemistry can also be applied to the feedstock for this compound production. There is growing interest in producing linear alkylbenzenes, a key precursor, from biorenewable feedstocks instead of petroleum-based sources. quickcompany.in This would significantly reduce the carbon footprint of this compound.

In terms of application, a green chemistry approach would favor the design of this compound-based products that are biodegradable or can be easily recycled. This involves considering the entire life cycle of the product during the design phase to minimize waste and environmental persistence. jddhs.com

The table below outlines key green chemistry principles and their potential application to this compound.

Green Chemistry PrincipleApplication to this compound
Prevention Designing synthesis and application processes to minimize waste.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. rsc.org
Safer Solvents and Auxiliaries Avoiding the use of auxiliary substances or making them innocuous. rsc.org
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Deriving raw materials from renewable sources. quickcompany.in
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. jddhs.com
Design for Degradation Designing chemical products to break down into innocuous degradation products at the end of their function.

By embracing these principles, the chemical industry can ensure that the production and use of this compound are compatible with a sustainable future.

Advanced Spectroscopic and Microscopy Techniques for In Situ Interfacial Studies

Understanding the behavior of this compound at interfaces is crucial for many of its potential applications, from its role in functional materials to its environmental fate. Advanced spectroscopic and microscopy techniques that allow for in situ characterization of these interfaces will be instrumental in gaining deeper insights.

Future research will likely employ a suite of sophisticated techniques to probe the molecular-level interactions of this compound at solid-liquid, liquid-liquid, and gas-liquid interfaces. Techniques such as sum-frequency generation (SFG) spectroscopy can provide detailed information about the orientation and conformation of molecules at an interface. This would be particularly valuable for studying the self-assembly of this compound into monolayers or other ordered structures.

In situ microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can provide real-space images of this compound molecules at surfaces with sub-nanometer resolution. This would allow researchers to directly visualize how the molecules arrange themselves and how this arrangement is influenced by factors such as substrate chemistry, solvent, and temperature. The development of in situ capabilities for transmission electron microscopy (TEM) also opens up new possibilities for studying the dynamic processes involving this compound at interfaces. insitumicroscopy.ca

The combination of spectroscopic and microscopic techniques in correlative studies will be particularly powerful. For example, one could use SFG to obtain information about the average molecular orientation over a large area and then use AFM to zoom in on specific regions of interest to obtain high-resolution structural information.

The table below lists some advanced techniques and the specific information they can provide for interfacial studies of this compound.

TechniqueInformation Provided
Sum-Frequency Generation (SFG) Spectroscopy Molecular orientation and conformation at interfaces.
Atomic Force Microscopy (AFM) High-resolution imaging of molecular assemblies on surfaces.
Scanning Tunneling Microscopy (STM) Imaging of conductive substrates with atomic resolution.
In Situ Transmission Electron Microscopy (TEM) Real-time observation of dynamic processes at interfaces. insitumicroscopy.ca
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface.
Neutron Reflectometry Structure of thin films and adsorbed layers at interfaces.

By applying these advanced techniques, researchers will be able to build a more complete picture of the interfacial behavior of this compound, which will be essential for the rational design of new materials and a better understanding of its environmental interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-dodecylbenzenesulfonamide?

  • Methodology :

  • Nucleophilic substitution : React dodecyl bromide/chloride with benzenesulfonamide derivatives under controlled alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield optimization : Adjust molar ratios (e.g., 1.2:1 alkyl halide to sulfonamide) and reaction time (typically 12–24 hrs) to minimize side products like dialkylated species .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm alkyl chain integration (12H for dodecyl) and sulfonamide proton signals (NH at δ 5.5–6.5 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~327) and fragmentation patterns .
  • Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: ~62%, H: ~9.5%) .

Q. What experimental approaches are recommended to assess solubility and stability under laboratory conditions?

  • Solubility profiling :

  • Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane, chloroform) using gravimetric or UV-Vis methods.
  • Note: Hydrophobic alkyl chains reduce aqueous solubility; consider micelle formation in aqueous buffers .
    • Stability studies :
  • Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can researchers investigate the interactions of this compound with biomolecules (e.g., proteins or lipid bilayers)?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized receptors.
  • Fluorescence quenching : Use tryptophan residues in proteins to study binding affinity (e.g., Stern-Volmer plots) .
  • Molecular dynamics simulations : Model alkyl chain insertion into lipid bilayers (e.g., POPC membranes) using software like GROMACS .

Q. How should contradictory data in physicochemical or biological studies be resolved?

  • Root-cause analysis :

  • Reproducibility checks : Verify experimental conditions (e.g., solvent purity, temperature control) across labs .
  • Data triangulation : Cross-validate results using orthogonal techniques (e.g., compare DSC melting points with XRD crystallinity data) .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in biological assays .

Q. What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

  • Environmental simulation :

  • Photolysis : Exclude UV light (λ > 290 nm) and analyze degradation products via LC-MS/MS. The sulfonamide group may generate sulfonic acid derivatives .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge; monitor COD reduction and intermediate metabolites .
    • Ecotoxicology :
  • Perform Daphnia magna acute toxicity tests (EC₅₀) and compare with structural analogs to assess ecological risks .

Key Considerations for Experimental Design

  • Database selection : Prioritize authoritative sources like PubChem (synthesis protocols) and NIST (spectral libraries) over unverified platforms .
  • Ethical reporting : Document all modifications to established protocols to ensure reproducibility, per guidelines from the Reference Manual on Scientific Evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.